N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N-ethyl-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-7-9(2)5-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
UWXGFODBSNVPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of N Ethyl 1 Methyl 1h Pyrazole 4 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The spectrum of N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the N-methyl group, and the N-ethyl group.
The key expected signals are:
Pyrazole Ring Protons (H-3 and H-5): The pyrazole ring features two aromatic protons. Due to the asymmetry introduced by the sulfonamide group at the 4-position, these protons are in different chemical environments and are expected to appear as two distinct singlets in the downfield region (typically δ 7.5-8.5 ppm).
N-Methyl Protons: The three protons of the methyl group attached to the pyrazole nitrogen (N-1) will appear as a sharp singlet, typically in the range of δ 3.7-4.0 ppm.
N-Ethyl Protons: The ethyl group on the sulfonamide nitrogen will give rise to two signals: a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methylene protons are adjacent to the electron-withdrawing sulfonamide group and the nitrogen atom, causing them to appear further downfield (δ 2.9-3.2 ppm) than the methyl protons (δ 1.1-1.3 ppm). The coupling between these adjacent groups results in the characteristic quartet and triplet splitting patterns (J-coupling).
Sulfonamide N-H Proton: The proton on the sulfonamide nitrogen (N-H) is expected to appear as a broad singlet or a triplet if coupled to the adjacent methylene protons. Its chemical shift can be variable (δ 4.0-5.5 ppm) and is often dependent on solvent and concentration. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole H-3/H-5 | ~8.0 | Singlet | 1H |
| Pyrazole H-3/H-5 | ~7.8 | Singlet | 1H |
| N1-CH₃ | ~3.8 | Singlet | 3H |
| NH-CH₂-CH₃ | ~3.1 | Quartet | 2H |
| NH-CH₂-CH₃ | ~1.2 | Triplet | 3H |
Note: Data is estimated based on analogous structures reported in the literature. nih.gov
Carbon-13 NMR spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, confirming the number of different carbon environments. For this compound, six distinct signals are expected.
Pyrazole Ring Carbons: Three signals are anticipated for the pyrazole ring carbons. The carbon atom bearing the sulfonamide group (C-4) will be shifted downfield. The other two carbons (C-3 and C-5) will appear in the aromatic region, typically between δ 115-145 ppm.
N-Methyl Carbon: The carbon of the N-methyl group will produce a signal in the upfield region, around δ 36-39 ppm. nih.gov
N-Ethyl Carbons: The two carbons of the N-ethyl group will be distinct. The methylene carbon (-CH2-), being directly attached to the nitrogen, will be found further downfield (around δ 40-44 ppm) compared to the terminal methyl carbon (-CH3), which is expected in the high-field region (around δ 13-16 ppm). nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole C-3/C-5 | ~140 |
| Pyrazole C-3/C-5 | ~135 |
| Pyrazole C-4 | ~115 |
| N1-CH₃ | ~37 |
| NH-CH₂-CH₃ | ~42 |
Note: Data is estimated based on analogous structures reported in the literature. nih.gov
2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the methylene quartet and the methyl triplet of the N-ethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the N-methyl protons to the N-methyl carbon).
The N-methyl protons (N1-CH₃) to the C-3 and C-5 carbons of the pyrazole ring.
The pyrazole ring protons (H-3 and H-5) to the other carbons within the ring (C-4, C-5/C-3).
The N-H proton of the sulfonamide to the methylene carbon of the ethyl group.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the sulfonamide and alkyl groups.
Key vibrational bands expected include:
N-H Stretch: A moderate absorption band around 3250-3350 cm⁻¹ corresponding to the stretching of the N-H bond in the sulfonamide group. nih.gov
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the methyl and ethyl groups.
SO₂ Stretches: The sulfonamide group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1310-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nih.gov
S-N Stretch: A weaker absorption band around 900-940 cm⁻¹ may be present, corresponding to the S-N bond stretch.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Sulfonamide N-H | Stretch | 3280 - 3320 | Medium |
| Alkyl C-H | Stretch | 2900 - 2980 | Medium-Strong |
| Sulfonyl S=O | Asymmetric Stretch | 1315 - 1340 | Strong |
| Sulfonyl S=O | Symmetric Stretch | 1145 - 1170 | Strong |
| Pyrazole C=N/C=C | Ring Stretch | 1500 - 1580 | Medium |
Note: Data is estimated based on analogous structures reported in the literature. nih.govacs.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.
For this compound (Molecular Formula: C₆H₁₁N₃O₂S), the expected findings are:
Molecular Ion Peak ([M]⁺): In Electron Ionization (EI) MS, a molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (189.24).
Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak would be the protonated molecule at m/z ≈ 189.06 + 1.01 = 190.07. nih.gov
HRMS: An ESI-HRMS analysis would confirm the elemental composition. The calculated exact mass for the protonated molecule [C₆H₁₁N₃O₂S + H]⁺ is 190.0645. An experimental measurement within a few parts per million (ppm) of this value would definitively confirm the molecular formula.
Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N and C-S bonds. Key fragments could include ions corresponding to the pyrazole sulfonyl group and the ethylamine (B1201723) cation.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Analysis Type |
|---|---|---|---|
| [M]⁺ | C₆H₁₁N₃O₂S | 189.0572 | MS (EI) |
| [M+H]⁺ | C₆H₁₂N₃O₂S⁺ | 190.0645 | HRMS (ESI) |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive proof of its structure.
The analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the pyrazole ring and the sulfonamide group. The S-O and S-N bond lengths would be characteristic of a sulfonamide moiety.
Torsional Angles: Defining the conformation of the molecule, particularly the orientation of the ethyl group relative to the sulfonamide group and the sulfonamide group relative to the pyrazole ring.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. Hydrogen bonding involving the sulfonamide N-H proton as a donor and one of the sulfonyl oxygen atoms as an acceptor is a highly anticipated interaction that would influence the solid-state structure. Pi-pi stacking interactions between pyrazole rings of adjacent molecules may also be observed.
While no specific crystal structure for this compound has been published, data from related pyrazole sulfonamides show that the geometry around the sulfur atom is typically tetrahedral. The pyrazole ring itself is planar, as expected for an aromatic system.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide |
Computational Chemistry and Theoretical Investigations of N Ethyl 1 Methyl 1h Pyrazole 4 Sulfonamide
In Silico Mechanistic Predictions and Molecular Docking Studies of N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide with Biological Macromolecules
Prediction of Ligand-Protein Interaction Profiles
There is no publicly available research that predicts the ligand-protein interaction profiles of this compound. Computational studies that would typically involve molecular docking simulations against various protein targets to predict binding modes, key amino acid interactions, and potential biological activity have not been published for this specific compound.
Binding Affinity and Docking Score Correlation with Experimental Data
In the absence of any computational studies, there is no data available on the binding affinity or docking scores of this compound. Consequently, it is not possible to present any correlation between computational predictions and experimental data for this compound. Such analyses are contingent on initial computational and experimental research, which appears to be absent from the current body of scientific literature.
Emerging Research Avenues and Future Directions for N Ethyl 1 Methyl 1h Pyrazole 4 Sulfonamide Chemistry
Pyrazole (B372694) Sulfonamides in Agrochemical Research Beyond Herbicides
The utility of pyrazole-containing compounds in agriculture is well-established, with many demonstrating potent herbicidal activity. However, the exploration of pyrazole sulfonamides, including N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide, is expanding to other critical areas of crop protection. The inherent chemical properties of this structural class make it a fertile ground for the discovery of novel fungicides, insecticides, and nematicides.
The development of new agrochemicals is driven by the need to overcome resistance to existing treatments and to find more environmentally benign solutions. Pyrazole amide derivatives, a class closely related to pyrazole sulfonamides, have been successfully developed into commercial fungicides. For instance, compounds like fluxapyroxad (B1673505) and bixafen (B1247100) are known inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the respiratory chain of many fungal pathogens. This precedent suggests that this compound and its analogs could be investigated for similar modes of action against a range of plant diseases.
Furthermore, the modular nature of pyrazole sulfonamide synthesis allows for the creation of diverse chemical libraries. By systematically modifying the substituents on the pyrazole ring and the sulfonamide nitrogen, researchers can fine-tune the compound's biological activity and spectrum. This approach could lead to the identification of derivatives of this compound with selective toxicity towards specific insect pests or nematodes, while exhibiting minimal impact on beneficial organisms and the environment. The exploration of pyrazole derivatives for their antifungal and antiviral properties is an active area of research, with some compounds showing promising activity against pathogens like Rhizoctonia solani.
Exploration of Pyrazole Sulfonamides in Materials Science
The unique structural and electronic properties of the pyrazole ring, combined with the hydrogen bonding capabilities of the sulfonamide group, make this compound an intriguing candidate for applications in materials science. The field is increasingly looking towards organic molecules to create novel materials with tailored functionalities.
Polymer Chemistry: The bifunctional nature of this compound, with its reactive sites, could allow for its incorporation into polymer backbones or as a pendant group. This could impart specific properties to the resulting polymer, such as altered thermal stability, conductivity, or optical characteristics. The pyrazole moiety is known for its coordination properties with metal ions, which could be exploited in the design of functional polymers for catalysis or sensing applications.
Supramolecular Assemblies: The sulfonamide group is a well-known hydrogen bond donor and acceptor. This characteristic can be harnessed to direct the self-assembly of this compound molecules into well-defined supramolecular architectures, such as sheets, ribbons, or porous networks. These organized structures could find applications in areas like crystal engineering, host-guest chemistry, and the development of "smart" materials that respond to external stimuli. The study of intermolecular interactions in sulfonamide-containing compounds is crucial for predicting and controlling their solid-state structures and properties.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Sulfonamide Design and Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of drug and agrochemical discovery. These computational tools can analyze vast datasets to identify patterns and predict the properties of new molecules, significantly accelerating the research and development pipeline. For a compound like this compound, AI and ML can be instrumental in several ways:
Predictive Modeling: By training algorithms on existing data for pyrazole sulfonamides, it is possible to build models that can predict the biological activity (e.g., herbicidal, fungicidal, or therapeutic efficacy) of novel derivatives. This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design entirely new pyrazole sulfonamide structures that are optimized for specific properties, such as high potency against a particular target and low toxicity.
Synthesis Planning: AI can assist chemists in devising the most efficient and sustainable synthetic routes for complex pyrazole sulfonamide architectures, including multi-step syntheses.
The integration of AI and ML offers a powerful approach to navigate the vast chemical space of pyrazole sulfonamides and to accelerate the discovery of new lead compounds with desired characteristics.
Development of Novel and Green Synthetic Methodologies for Complex Pyrazole Sulfonamide Architectures
The synthesis of pyrazole sulfonamides is a cornerstone of their exploration. Traditional synthetic methods, while effective, can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. In line with the principles of green chemistry, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic methodologies.
For the synthesis of complex pyrazole sulfonamide architectures, researchers are exploring several innovative approaches:
Catalyst-Free and Solvent-Free Reactions: Performing reactions without the need for catalysts and in the absence of volatile organic solvents minimizes environmental impact and can simplify product purification.
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating.
Multi-component Reactions: Designing synthetic routes where multiple starting materials are combined in a single step to form the final product is highly efficient and atom-economical.
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or bio-based solvents, is a key aspect of green synthesis.
The development of these novel and green synthetic methods will be crucial for the sustainable production of this compound and its derivatives, facilitating their broader investigation and potential commercialization.
Uncovering New Biological Targets and Therapeutic Applications for Pyrazole Sulfonamides
The therapeutic potential of pyrazole sulfonamides is a major focus of current research. While some members of this class have been investigated for their anti-inflammatory and anticancer properties, the full spectrum of their biological activities is yet to be uncovered. The structural features of this compound suggest that it could interact with a variety of biological targets.
One area of significant interest is the inhibition of enzymes that are dysregulated in disease. For example, various pyrazole sulfonamides have been identified as potent inhibitors of carbonic anhydrases, a family of enzymes involved in numerous physiological processes. Inhibition of specific carbonic anhydrase isoforms has therapeutic potential in conditions such as glaucoma, epilepsy, and certain types of cancer.
Furthermore, the pyrazole scaffold is a common motif in kinase inhibitors, a major class of anticancer drugs. Kinases play a central role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers. High-throughput screening of this compound and its derivatives against a panel of kinases could reveal novel anticancer leads.
The search for new antibacterial and antifungal agents is another promising avenue. With the rise of antimicrobial resistance, there is an urgent need for new drugs with novel mechanisms of action. The pyrazole sulfonamide framework offers a versatile starting point for the design of such agents.
Q & A
Q. What are the standard synthetic routes for N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves cyclocondensation and sulfonylation. For pyrazole-sulfonamide derivatives, a common approach is to react amino-substituted pyrazole precursors with sulfonyl chlorides or anhydrides. For example, in related compounds, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester is reacted with acid chlorides to introduce sulfonamide groups . Basic hydrolysis of intermediates (e.g., ethyl esters) may follow to yield carboxylic acid derivatives . Key steps include purification via recrystallization and validation using elemental analysis (>98% purity).
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Characterization employs:
- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ for sulfonamides) .
- ¹H/¹³C-NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, pyrazole protons at δ ~6.5–7.5 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/S ratios .
Q. What in vitro assays are used for preliminary biological evaluation?
- Methodological Answer :
- Anti-inflammatory Activity : Carrageenan-induced rat paw edema models assess inhibition of inflammation .
- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) quantify IC₅₀ values .
- Ulcerogenicity Testing : Evaluates gastrointestinal side effects in rodent models by measuring mucosal damage .
Advanced Research Questions
Q. How can computational methods predict the biological activity of pyrazole-sulfonamide derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., binding to COX-2 or EGFR kinases) .
- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or anti-inflammatory activity .
- QSAR Models : Use descriptors like logP and polar surface area to predict pharmacokinetic properties .
Q. How are crystallographic techniques applied to resolve the 3D structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., in ethanol/water) are analyzed to determine bond lengths, angles, and packing motifs. Mercury software visualizes voids and hydrogen-bonding networks .
- Packing Similarity Analysis : Compares crystal structures with analogs to identify polymorphism or supramolecular interactions .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled cell passage numbers) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for statistical heterogeneity assessment) .
- Mechanistic Studies : Use knockout models or enzyme inhibition assays to confirm target specificity .
Q. How are structure-activity relationships (SARs) optimized for anticancer activity?
- Methodological Answer :
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to pyrazole rings to enhance cytotoxicity .
- Bioisosteric Replacement : Replace sulfonamide with sulfonylurea or triazole groups to improve solubility .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
